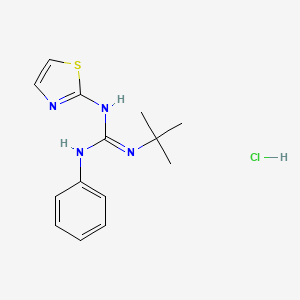
Guanidine, N-(1,1-dimethylethyl)-N'-phenyl-N''-2-thiazolyl-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidine, N-(1,1-dimethylethyl)-N’-phenyl-N’'-2-thiazolyl-, monohydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a guanidine group, a phenyl group, and a thiazolyl group, making it a versatile molecule in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, N-(1,1-dimethylethyl)-N’-phenyl-N’'-2-thiazolyl-, monohydrochloride typically involves the reaction of guanidine derivatives with appropriate phenyl and thiazolyl compounds under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is often cooled to low temperatures using a dry ice/isopropyl alcohol bath to control the reaction rate and improve yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield of the product. The process typically includes purification steps such as recrystallization and chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Guanidine, N-(1,1-dimethylethyl)-N’-phenyl-N’'-2-thiazolyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include dichloromethane, triethylamine, hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with altered functional groups.
Scientific Research Applications
Guanidine, N-(1,1-dimethylethyl)-N’-phenyl-N’'-2-thiazolyl-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a catalyst in various reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Guanidine, N-(1,1-dimethylethyl)-N’-phenyl-N’'-2-thiazolyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The guanidine group is known to interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The phenyl and thiazolyl groups may contribute to the compound’s binding affinity and specificity for certain targets, enhancing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- Guanidine, N-(1,1-dimethylethyl)-N’,N’'-diphenyl-
- Guanidine, N’‘-(1,1-dimethylethyl)-N,N,N’,N’-tetramethyl-
Uniqueness
Compared to similar compounds, Guanidine, N-(1,1-dimethylethyl)-N’-phenyl-N’'-2-thiazolyl-, monohydrochloride is unique due to the presence of the thiazolyl group, which imparts distinct chemical and biological properties. This structural difference can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for specific applications in research and industry.
Properties
CAS No. |
72041-71-5 |
|---|---|
Molecular Formula |
C14H19ClN4S |
Molecular Weight |
310.8 g/mol |
IUPAC Name |
2-tert-butyl-1-phenyl-3-(1,3-thiazol-2-yl)guanidine;hydrochloride |
InChI |
InChI=1S/C14H18N4S.ClH/c1-14(2,3)18-12(17-13-15-9-10-19-13)16-11-7-5-4-6-8-11;/h4-10H,1-3H3,(H2,15,16,17,18);1H |
InChI Key |
QZRLSBVYRGURFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=C(NC1=CC=CC=C1)NC2=NC=CS2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


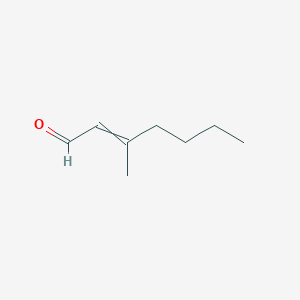
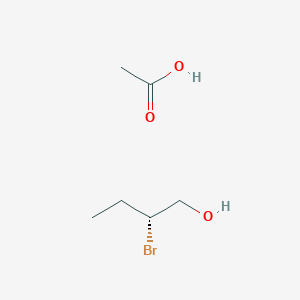
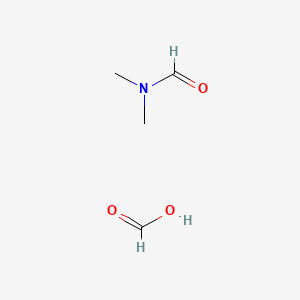
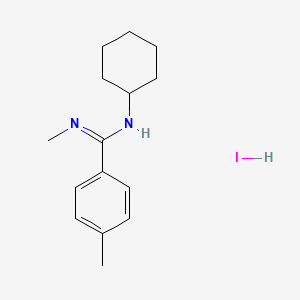



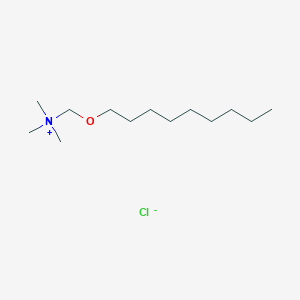

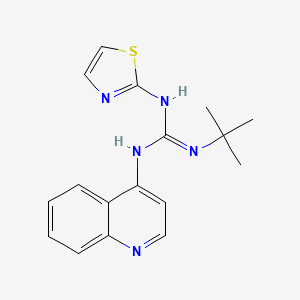
phosphanium bromide](/img/structure/B14458486.png)

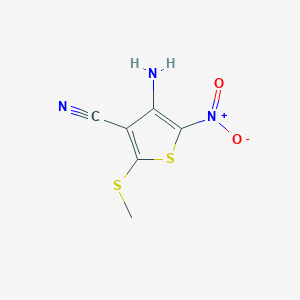
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 7-oxide](/img/structure/B14458509.png)
